N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-21-14-13(19-20-21)15(17-8-16-14)25-7-12(22)18-9-2-3-10-11(6-9)24-5-4-23-10/h2-3,6,8H,4-5,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNFWNAVAJQWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its synthesis, biological activity, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of the compound involves multiple steps beginning with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetyl derivatives. The general synthetic pathway includes:
- Formation of Sulfonamide : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield a sulfonamide derivative.
- Introduction of Triazole Moiety : The subsequent step introduces the triazole component through a nucleophilic substitution reaction with 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or a similar reagent.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on key enzymes related to various diseases:
- α-Glucosidase Inhibition : The compound exhibited moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for glucose metabolism. The IC50 values were reported as follows:
Antioxidant Activity
The compound's antioxidant properties were assessed through various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant radical scavenging activity, contributing to its therapeutic potential against oxidative stress-related diseases.
Neuroprotective Effects
Studies have also suggested that derivatives of benzodioxin compounds may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This is particularly relevant for conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.
Case Studies and Research Findings
Several research articles have documented the biological activities of related compounds:
- Anti-Diabetic Potential : A study highlighted that novel derivatives synthesized from benzodioxin exhibited varying degrees of α-glucosidase inhibition, suggesting a promising avenue for developing anti-diabetic agents .
- Neuroprotective Studies : Research indicates that compounds containing benzodioxin moieties can inhibit AChE and butyrylcholinesterase (BChE), providing insights into their potential use in treating neurodegenerative diseases .
Data Tables
The following table summarizes the biological activities and IC50 values of this compound compared to standard drugs.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Replaces the triazolo[4,5-d]pyrimidine group with a 4-ethyl-5-pyridinyl-1,2,4-triazole.
- Implications: The 1,2,4-triazole ring lacks the fused pyrimidine system, reducing π-conjugation and altering electronic properties.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key Differences: Substitutes the sulfanylacetamide-triazolopyrimidine chain with a methoxy-pyridin-3-amine group and a dimethylaminomethylphenyl moiety.
- Implications: The absence of the sulfanyl bridge and triazolopyrimidine reduces hydrogen-bonding capacity.
Analogues with Thiazolo-Pyrimidine and Quinazoline Cores
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Structure : Combines a thiazolo[3,2-a]pyrimidine core with a trimethylbenzylidene substituent.
- Comparison: The thiazolo-pyrimidine system lacks the triazole ring, reducing nitrogen content. The cyano group at position 6 enhances electrophilicity, differing from the acetamide linker in the target compound.
- Synthesis : Synthesized via condensation with chloroacetic acid and aromatic aldehydes (68% yield, m.p. 243–246°C) .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : Features a pyrimidoquinazoline core fused to a methylfuran group.
- Comparison : The quinazoline system introduces additional fused rings, increasing rigidity. The carbonyl groups at positions 4 and 6 contrast with the sulfanylacetamide functionality, altering solubility and reactivity (57% yield, m.p. 268–269°C) .
Spectral and Physicochemical Comparisons
Table 1: Key Properties of Analogous Compounds
NMR and IR Spectral Trends
- NMR : Compounds with similar benzodioxin or pyrimidine cores (e.g., ) show conserved chemical shifts in regions unaffected by substituents. For example, the target compound’s triazolopyrimidine protons would likely exhibit distinct shifts in the δ 7.5–8.5 ppm range, analogous to pyrimidine derivatives in .
- IR: Sulfanyl (C–S) stretches (~600–700 cm⁻¹) and triazole/pyrimidine C=N stretches (~1500–1600 cm⁻¹) differentiate the target compound from analogues with cyano (~2200 cm⁻¹) or carbonyl groups (~1700 cm⁻¹) .
Q & A
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 65–75 | |
| Coupling | DCC, THF, rt | 50–60 | |
| Purification | Ethanol recrystallization | 85–90 |
Advanced: How can researchers optimize reaction yields when introducing sulfanyl-acetamide linkages?
Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects:
- Steric Mitigation : Use bulkier bases (e.g., DBU) to deprotonate thiol groups, enhancing nucleophilicity .
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the triazolopyrimidine ring to activate the thiol for coupling .
- Kinetic Analysis : Monitor reaction kinetics via <sup>1</sup>H NMR to identify rate-limiting steps. For example, prolonged reaction times (>24 hr) may improve yields in sluggish couplings .
Data Contradiction Note : reports 50–60% yields using DCC, while achieves 70% with EDC/HOBt. This discrepancy may stem from differences in solvent polarity (THF vs. DMF) .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm benzodioxin aromatic protons (δ 6.7–7.1 ppm) and triazolopyrimidine methyl groups (δ 2.4–2.6 ppm). Disappearance of thiol (-SH) signals at δ 1.5–2.0 ppm confirms successful coupling .
- IR Spectroscopy : Detect sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide carbonyl (C=O) at 1650–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 413.12) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks | Functional Group Confirmed |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.4–2.6 (s, 3H) | Triazolopyrimidine methyl |
| IR | 1670 cm⁻¹ | Amide C=O |
| HRMS | 413.12 [M+H]<sup>+</sup> | Molecular formula (C₁₉H₁₆N₆O₃S) |
Advanced: How can computational methods resolve contradictions in biological activity data?
Methodological Answer:
Contradictions in enzyme inhibition (e.g., α-glucosidase vs. acetylcholinesterase) may arise from conformational flexibility:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses. For example, benzodioxin may adopt multiple orientations in hydrophobic pockets .
- Docking Studies : Use AutoDock Vina to compare binding affinities across homologs (e.g., human vs. bacterial enzymes). Adjust scoring functions to account for solvation effects .
- SAR Analysis : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends. A 2025 study found that 3-methyl on triazolopyrimidine enhances selectivity for kinase targets .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) to measure IC₅₀ values. Include positive controls (e.g., acarbose) .
- Cytotoxicity : MTT assay on HEK-293 cells (48 hr exposure) to assess safety margins (IC₅₀ > 100 μM preferred) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced: How should researchers design experiments to address poor aqueous solubility?
Methodological Answer:
- Co-solvent Systems : Test cyclodextrin complexes (e.g., HP-β-CD) via phase-solubility studies. reports a 10-fold solubility increase with 20% w/v HP-β-CD .
- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles. Characterize via DLS (target size < 200 nm) and dialysis for drug release profiling .
- Statistical Design : Apply a Box-Behnken design to optimize variables (e.g., surfactant concentration, sonication time). ANOVA analysis identifies critical factors (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
